5-bromo-2-chloro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a sulfur-linked 2-((4-methoxyphenyl)amino)-2-oxoethyl group. The benzamide moiety is further substituted with bromo (Br) and chloro (Cl) groups at positions 5 and 2, respectively. The 4-methoxyphenyl group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN4O3S2/c1-27-12-5-3-11(4-6-12)21-15(25)9-28-18-24-23-17(29-18)22-16(26)13-8-10(19)2-7-14(13)20/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCRDAKBGYOXOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Sodium-glucose transport proteins (SGLT2) . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes. They work by inhibiting the reabsorption of glucose in the kidney, thereby promoting the excretion of glucose in the urine and subsequently reducing blood glucose levels.
Mode of Action
The compound interacts with its target, the SGLT2 proteins, by binding to them and inhibiting their function. This inhibition prevents the reabsorption of glucose in the kidney, leading to an increase in glucose excretion through urine.
Biochemical Pathways
The compound affects the glucose metabolism pathway . By inhibiting the SGLT2 proteins, it reduces the reabsorption of glucose in the kidney, which in turn reduces the amount of glucose that enters the bloodstream. This leads to a decrease in blood glucose levels, which is beneficial for individuals with type 2 diabetes.
Result of Action
The primary result of the compound’s action is a reduction in blood glucose levels . By inhibiting the function of SGLT2 proteins, the compound promotes the excretion of glucose through urine, thereby reducing the amount of glucose that is reabsorbed into the bloodstream. This can help to manage blood glucose levels in individuals with type 2 diabetes.
Biological Activity
The compound 5-bromo-2-chloro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms of action associated with this compound, drawing on diverse research studies.
Chemical Structure and Synthesis
The compound features a benzamide core and incorporates several functional groups, including bromine and chlorine atoms, a methoxy group, and a thiadiazole moiety. The synthesis typically involves multi-step organic reactions such as Friedel-Crafts acylation and halogenation, followed by coupling reactions to introduce various substituents.
Anti-inflammatory Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. The compound's IC50 values suggest moderate inhibitory activity against COX-I and stronger activity against COX-II .
Antimicrobial Activity
Thiadiazole derivatives have been reported to possess antibacterial properties. The structure of this compound may contribute to its effectiveness against various bacterial strains. A review highlighted that similar compounds showed activity against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes involved in inflammation or microbial resistance pathways. The presence of the thiadiazole ring suggests potential interactions with cellular receptors or enzymes that could lead to altered signaling pathways .
Case Studies
- In vitro Studies : Laboratory experiments demonstrated that related thiadiazole compounds exhibited significant inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 μM. These findings indicate potential therapeutic applications in treating inflammatory diseases .
- Antibacterial Testing : In vitro assays have shown that certain derivatives display effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with IC50 values indicating potency comparable to standard antibiotics .
Data Table: Biological Activities of Similar Compounds
| Compound Name | Structure | IC50 (μM) | Activity Type |
|---|---|---|---|
| PYZ16 | Thiadiazole derivative | 0.52 | COX-II inhibitor |
| PYZ38 | Related acetamide | 1.33 | COX-II inhibitor |
| Compound A | 5-bromo derivative | 1.4 | Antibacterial (S. aureus) |
| Compound B | Methoxy-substituted | 200 nM | Antibacterial (E. coli) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The compound shares structural motifs with several classes of heterocyclic molecules. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-bromo-2-chloro-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how can intermediates be characterized?
- Methodology :
- Step 1 : React 5-amino-1,3,4-thiadiazole-2-thiol with 2-bromo-4-chlorobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base to form the thiadiazole core .
- Step 2 : Introduce the 4-methoxyphenylamino-oxoethylthio moiety via nucleophilic substitution. Use solvents like THF and catalysts such as Pd(PPh₃)₄ for coupling reactions .
- Characterization : Confirm intermediates via / NMR (amide proton at δ 10–12 ppm, thiadiazole C-S bond at ~160 ppm) and LC-MS for purity (>95%) .
Q. How can researchers validate the compound’s purity and structural integrity post-synthesis?
- Analytical Workflow :
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~580) and fragmentation patterns .
- Elemental Analysis : Ensure C, H, N, S content aligns with theoretical values (e.g., C: ~45%, N: ~12%) .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Assay Design :
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values <50 µg/mL suggest potency) .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM indicate strong cytotoxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the thiadiazole ring formation step?
- Troubleshooting :
- Solvent Effects : Compare DCM (polar aprotic) vs. THF (higher boiling point) to improve solubility.
- Catalyst Screening : Test PdCl₂(dppf) vs. CuI for coupling efficiency .
- Temperature Control : Reflux at 80°C for 4 hours vs. room temperature (24–48 hours) to balance side reactions .
- Data Analysis : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and adjust stoichiometry (1.2:1 thiol:benzoyl chloride) .
Q. What strategies resolve contradictions between computational docking predictions and experimental binding affinity data?
- Validation Approaches :
- Orthogonal Assays : Combine surface plasmon resonance (SPR) for kinetic analysis with fluorescence polarization (FP) for equilibrium binding .
- Structural Modifications : Synthesize analogs (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) to test SAR hypotheses .
- MD Simulations : Run 100-ns molecular dynamics to assess protein-ligand stability (RMSD <2 Å indicates robust binding) .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer cells?
- Experimental Framework :
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis markers like caspase-3) .
- Proteomics : Use SILAC labeling to quantify changes in kinase activity (e.g., AKT, ERK) .
- Metabolic Profiling : Analyze ATP depletion via luminescence assays and ROS generation with DCFH-DA staining .
Key Notes
- Synthesis : Prioritize Pd-catalyzed coupling for regioselectivity in thiadiazole functionalization .
- Characterization : Use high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities .
- Biological Studies : Validate mechanism via CRISPR knockout of predicted targets (e.g., Bcl-2 for apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
